In Vivo Acute Toxicity Comparison
In a direct head-to-head comparative study, the median lethal dose (LD50) of MC-YR in mice was determined to be 110.6 μg/kg body weight following intraperitoneal administration. This places MC-YR as an intermediate-potency congener, being approximately 2.6-fold less potent than MC-LR (LD50 = 43 μg/kg) but approximately 2.1-fold more potent than MC-RR (LD50 = 235.4 μg/kg) [1]. The study also documented congener-specific differences in the degree of liver and lung lesions, with MC-LR inducing the most severe pathology followed by MC-YR and then MC-RR [1].
MC-LR: 43 μg/kg
MC-RR: 235.4 μg/kg
| Evidence Dimension | Acute in vivo lethality (LD50) |
|---|---|
| Target Compound Data | 110.6 μg/kg |
| Comparator Or Baseline | MC-LR: 43 μg/kg; MC-RR: 235.4 μg/kg |
| Quantified Difference | MC-YR is 2.57-fold less potent than MC-LR and 2.13-fold more potent than MC-RR |
| Conditions | Male Swiss albino mice, intraperitoneal injection, single dose |
Why This Matters
Procuring MC-YR rather than assuming MC-LR toxicity equivalence is essential for accurate toxicological risk modeling and for studies investigating congener-specific hepatotoxic mechanisms.
- [1] Gupta N, Pant SC, Vijayaraghavan R, Rao PV. Comparative toxicity evaluation of cyanobacterial cyclic peptide toxin microcystin variants (LR, RR, YR) in mice. Toxicology. 2003;188(2-3):285-296. View Source
